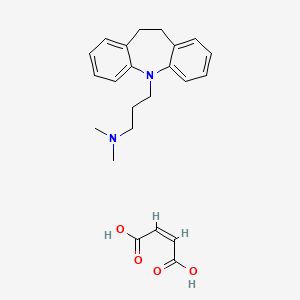
Desmorpholinyl ABT-263-NH-Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmorpholinyl ABT-263-NH-Me is synthesized through a series of chemical reactions involving the coupling of Desmorpholinyl Navitoclax with a CRBN ligand for the E3 ubiquitin ligase. This process involves multiple steps, including the formation of intermediate compounds and the use of various reagents and solvents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Desmorpholinyl ABT-263-NH-Me undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Scientific Research Applications
Desmorpholinyl ABT-263-NH-Me has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a tool for studying protein degradation mechanisms.
Biology: Employed in research on apoptosis and cell signaling pathways.
Mechanism of Action
Desmorpholinyl ABT-263-NH-Me exerts its effects by binding with high affinity to multiple anti-apoptotic Bcl-2 family proteins, including Bcl-xL, Bcl-2, and Bcl-w. This binding disrupts the sequestration of pro-apoptotic proteins, leading to the induction of apoptosis in target cells. The compound’s mechanism of action involves the inhibition of these anti-apoptotic proteins, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Navitoclax (ABT-263): A Bcl-2 inhibitor similar in action to Desmorpholinyl ABT-263-NH-Me, used in cancer research and treatment.
Obatoclax: Another Bcl-2 inhibitor with similar mechanisms of action but different chemical structure and properties.
Uniqueness
This compound is unique in its ability to be used in the synthesis of PROTAC BCL-XL degraders, which are highly specific and effective in targeting and degrading Bcl-xL proteins. This specificity and effectiveness make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C44H51ClF3N5O5S3 |
|---|---|
Molecular Weight |
918.6 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54) |
InChI Key |
CNTHZPROCQHGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)



![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)


![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
